Phenol, 3-(1-methylpropyl)-
Description
Contextualization within Modern Organic Chemistry Research
In the broader context of modern organic chemistry, Phenol (B47542), 3-(1-methylpropyl)- and its isomers are significant as part of the larger class of alkylphenols. These compounds are widely used as intermediates in chemical synthesis. osha.govevitachem.com The reactivity of the phenol group and the influence of the alkyl substituent make them versatile building blocks for more complex molecules. The hydroxyl group is ortho- and para-directing and strongly activates the aromatic ring towards electrophilic substitution reactions. libretexts.org
Research into alkylphenols, including 3-sec-butylphenol, is driven by their industrial importance and their environmental presence. They are used in the production of phenolic resins, which are essential for adhesives, coatings, and composite materials. ontosight.ai Furthermore, they serve as precursors in the synthesis of dyes, pigments, and certain plastics like polycarbonates and polyesters. ontosight.ai The antioxidant properties of phenolic compounds also make them subjects of interest for applications in stabilizing plastics and rubber. solubilityofthings.com
Evolution of Research Trajectories Pertaining to Phenol, 3-(1-methylpropyl)-
The research trajectory for Phenol, 3-(1-methylpropyl)- and related alkylphenols has evolved significantly over time. Early research likely focused on fundamental synthesis methods, such as the Friedel-Crafts alkylation of phenol, and characterization of its basic physical and chemical properties.
More recently, research has expanded to include detailed studies of its reaction mechanisms and potential applications. For instance, the oxidation of phenols to produce quinones is a key area of investigation. evitachem.comlibretexts.org Additionally, the environmental fate and biodegradation of alkylphenols have become a major focus. Studies have explored how microorganisms, such as Pseudomonas species, can degrade these compounds, which is crucial for environmental remediation. nih.gov Research has shown that the biodegradability of butylphenols can be highly dependent on the position of the alkyl group. nih.gov
The development of advanced analytical techniques has also shaped the research landscape. Methods like gas chromatography-mass spectrometry (GC-MS) are essential for identifying and quantifying 3-sec-butylphenol and its metabolites in various environmental and biological samples. nih.govornl.gov
Current Research Gaps and Emerging Avenues for Phenol, 3-(1-methylpropyl)- Studies
Despite the existing body of knowledge, several research gaps and emerging avenues exist for the study of Phenol, 3-(1-methylpropyl)-. While its role as a chemical intermediate is established, there is potential for discovering novel applications. For example, the biological activities of many phenolic compounds are well-documented, and further investigation into the specific properties of 3-sec-butylphenol could reveal new uses. solubilityofthings.com
A significant area for future research is the comprehensive understanding of its environmental behavior and toxicology. While some biodegradation pathways have been elucidated, more detailed studies are needed to understand its persistence, bioaccumulation, and long-term ecological effects. ontosight.ai The development of more efficient and environmentally friendly methods for its synthesis and degradation is another important research direction.
Furthermore, exploring its potential in the synthesis of fine chemicals and specialty polymers could open up new industrial applications. The unique structure of 3-sec-butylphenol may impart desirable properties to new materials. Continued research into its spectroscopic characteristics will also aid in its identification and characterization in complex mixtures.
Interactive Data Table: Research Focus Evolution
| Research Era | Primary Focus | Key Research Activities |
|---|---|---|
| Early Stage | Fundamental Chemistry | Synthesis via Friedel-Crafts alkylation, determination of basic physical properties. |
| Mid-20th Century to Present | Industrial Applications & Environmental Impact | Use in phenolic resins, dyes, and plastics; studies on biodegradation and environmental fate. ontosight.ainih.gov |
| Current & Future | Advanced Applications & Sustainability | Exploration of novel biological activities, development of green synthesis methods, detailed toxicological profiling. solubilityofthings.com |
Structure
3D Structure
Properties
IUPAC Name |
3-butan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8(2)9-5-4-6-10(11)7-9/h4-8,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYBZLCUXTUWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883985 | |
| Record name | Phenol, 3-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3522-86-9 | |
| Record name | 3-(1-Methylpropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3522-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-(1-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-(1-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 3-(1-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Phenol, 3 1 Methylpropyl
Established Synthetic Routes to Phenol (B47542), 3-(1-methylpropyl)-
The production of 3-sec-butylphenol can be achieved through several established synthetic pathways. These routes primarily involve the alkylation of phenol or the functionalization of related phenolic compounds.
Directed Alkylation and Isomerization Strategies
Direct alkylation of phenol with butene is a common method for producing sec-butylphenols. google.com The reaction of phenol with butene-2 using a phenol aluminum catalyst at temperatures between 180-255°C and pressures of 1.0-1.8 MPa yields a mixture of sec-butylphenol isomers, including o-sec-butylphenol, p-sec-butylphenol, and various di- and tri-substituted products. google.com The initial product distribution is often not targeted towards the meta-isomer, necessitating subsequent isomerization steps.
Isomerization of other sec-butylphenol isomers to the more thermodynamically stable meta-isomer can be facilitated by certain catalysts. For instance, in the tert-butylation of phenol, the isomerization of p-tert-butylphenol to the meta isomer is observed with extended residence times in the pore system of MCM-22 zeolite catalysts. academie-sciences.fr Similar principles can be applied to sec-butylphenol systems. The conversion of 2,6-di-tert-butylphenol (B90309) over H-MCM-41 catalyst also demonstrates isomerization to other isomers like 2,4-di-tert-butylphenol (B135424) and 4-tert-butylphenol, highlighting the potential for isomer interconversion under acidic conditions. rsc.orgrsc.org
Functionalization of Phenolic Substrates and Precursors
An alternative to direct alkylation involves the functionalization of pre-existing phenolic substrates. This can include the introduction of a sec-butyl group onto a phenol ring that already possesses other functional groups, or the modification of a different alkyl group into a sec-butyl group.
For example, the synthesis of 2-bromo-4-sec-butyl-phenol is achieved by the bromination of 4-sec-butyl-phenol. This demonstrates the feasibility of functionalizing a sec-butylated phenol ring. While this example pertains to the 4-isomer, similar strategies could be envisioned for the synthesis of functionalized 3-sec-butylphenol derivatives. The chemical transformation of natural phenols, such as eugenol, through etherification, esterification, and other reactions on the phenolic -OH group and aromatic ring, showcases the broad scope of functionalization possibilities for phenolic compounds. nih.gov
Stereoselective Synthesis Approaches for Isomeric Forms
The synthesis of specific stereoisomers of sec-butylated phenols, particularly those with additional chiral centers, requires stereoselective synthetic methods. The 1-methylpropyl group in 3-(1-methylpropyl)phenol contains a chiral center, leading to the existence of (R) and (S) enantiomers.
Stereoselective synthesis is crucial when producing chiral molecules for specific biological or chemical applications. Techniques such as using chiral auxiliaries, chiral pool starting materials, or enantioselective catalysis are employed to control the stereochemical outcome of a reaction. ethz.ch For instance, the Grignard reaction of (2S)-3-(dimethylamino)-1-(3-(benzyloxy)phenyl)-2-methyl-1-propanone with an ethylmagnesium halide is highly stereospecific, yielding a product with high optical purity. googleapis.comgoogle.com While this example leads to a more complex molecule, the principles of stereocontrol are directly applicable to the synthesis of enantiomerically enriched 3-(1-methylpropyl)phenol. The Matteson homologation of chiral boronic esters is another powerful tool for the stereoselective synthesis of complex molecules containing secondary and tertiary stereocenters. researchgate.net
Novel Catalytic Systems in the Synthesis of Phenol, 3-(1-methylpropyl)-
Research into the synthesis of alkylated phenols is continuously exploring new catalytic systems to improve efficiency, selectivity, and sustainability. These efforts are broadly categorized into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis Applications
Homogeneous catalysts, which operate in the same phase as the reactants, have been employed in the alkylation of phenols. For instance, the tert-butylation of phenol can be catalyzed by SO3H-functionalized ionic liquids. google.com These catalysts can offer high conversion rates, although they may present challenges in separation and recycling. academie-sciences.frgoogle.com The use of tunable solvents, such as mixtures of water and organics with CO2, allows for reactions to occur in a homogeneous phase, followed by facile separation of the catalyst and products by inducing a phase change with modest pressure. mdpi.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the ease of separation characteristic of heterogeneous catalysis. mdpi.com
Heterogeneous Catalysis Development
Heterogeneous catalysts, which exist in a different phase from the reactants, are often preferred in industrial processes due to their ease of separation and reuse. academie-sciences.fr Solid acid catalysts, such as zeolites and mesoporous materials, have been extensively studied for the alkylation of phenols. academie-sciences.frrsc.orgacs.org
Zeolites like MCM-22, Beta, and Y-faujasite have shown activity in the tert-butylation of phenol. academie-sciences.fr The pore structure and acidity of these materials significantly influence the product selectivity. For example, MCM-22, despite having 10-membered ring pores, does not show enhanced selectivity for the para-isomer in liquid-phase tert-butylation, suggesting that the reaction primarily occurs on the external surface acid sites. academie-sciences.fr Zr-containing Beta zeolites have also been investigated for the selective alkylation of phenol, where the presence of both Brønsted and Lewis acid sites plays a role in the reaction pathway. rsc.org
Biocatalytic Pathways for Phenol, 3-(1-methylpropyl)- Synthesis
The application of biocatalysis in chemical synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. ucl.ac.uk While specific, industrially scaled biocatalytic routes for the production of Phenol, 3-(1-methylpropyl)- are not extensively documented in publicly available research, the synthesis of substituted phenols falls within the scope of several well-studied enzyme classes. Enzymes such as laccases, peroxidases, and tyrosinases are known for their ability to catalyze reactions involving phenolic compounds. mdpi.commdpi.com
These oxidoreductase enzymes typically function through the generation of radical species. For instance, peroxidases, in the presence of a peroxide, can catalyze the polymerization of phenols through a three-stage mechanism: radical formation, radical transfer, and radical coupling. mdpi.com While often used for polymerization, controlling the reaction conditions could potentially allow for targeted modifications or couplings to produce specific alkylated phenols.
Another potential biocatalytic strategy involves the use of enzymes for Friedel-Crafts type alkylations. Although traditionally reliant on Lewis acid catalysts, research into enzymatic alkylations is an active area. A hypothetical pathway could involve the enzymatic alkylation of a phenol precursor using a bio-derived alkylating agent.
Furthermore, engineered microorganisms or isolated enzymes could be employed to transform renewable feedstocks. For example, a biocatalyst could potentially hydroxylate a precursor like sec-butylbenzene (B1681704) or dealkylate and re-alkylate a lignin-derived phenolic monomer to yield the target compound. The development of such a process would align with the principles of designing safer chemical syntheses. studypulse.au
Table 1: Potential Enzyme Classes for Biocatalytic Synthesis of Alkylated Phenols
| Enzyme Class | Catalytic Function | Potential Application for 3-(1-methylpropyl)-phenol |
|---|---|---|
| Laccases/Peroxidases | Oxidation of phenolic compounds | Could be used in controlled reactions to either functionalize the phenol ring before alkylation or participate in a coupling reaction. |
| Tyrosinases | Copper-containing enzymes that catalyze the oxidation of phenols. mdpi.com | Potential for ortho-hydroxylation or other ring modifications that could be precursors to the final product. |
| Cytochrome P450s | Monooxygenases capable of a wide range of oxidation reactions. ebi.ac.uk | Could be engineered to selectively hydroxylate sec-butylbenzene to form the desired phenol isomer. |
| Acyltransferases | Transfer of acyl groups | While not directly applicable for alkylation, they represent a class of enzymes used for functional group transfers that could be engineered for alkyl group transfer. |
Green Chemistry Principles in Phenol, 3-(1-methylpropyl)- Production
The production of specialty chemicals like Phenol, 3-(1-methylpropyl)- is increasingly scrutinized through the lens of green chemistry. The 12 principles of green chemistry provide a framework to make chemical processes more environmentally benign, economically viable, and safer. essentialchemicalindustry.orgscribd.com These principles advocate for waste prevention, maximizing atom economy, using less hazardous substances, and utilizing renewable resources, among others. studypulse.au
Solvent-Free Reaction Environments
A key principle of green chemistry is the reduction or elimination of auxiliary substances like organic solvents, which contribute significantly to industrial waste and environmental pollution. mlsu.ac.in Solvent-free, or neat, reactions offer numerous advantages, including reduced reactor volume, lower processing costs, and the elimination of toxic solvent emissions and disposal issues.
While specific research on solvent-free synthesis of Phenol, 3-(1-methylpropyl)- is limited, the approach has been successfully applied to other phenolic compounds. For example, the Pechmann condensation to produce coumarins from phenols has been effectively performed under solvent-free conditions, often assisted by microwave irradiation to shorten reaction times. nih.gov Similarly, the synthesis of glycidyl (B131873) ethers from vanillin, a phenol derivative, has been achieved in the absence of solvents. rsc.org
A potential solvent-free route for Phenol, 3-(1-methylpropyl)- could involve the direct alkylation of phenol with a butene isomer in a melt phase or using a solid-supported catalyst, thereby avoiding the need for a solvent.
Table 2: Comparison of Solvent-Based vs. Solvent-Free Synthesis
| Feature | Solvent-Based Synthesis | Solvent-Free Synthesis |
|---|---|---|
| Environmental Impact | High (solvent waste, VOC emissions) | Low |
| Process Safety | Risks associated with flammable or toxic solvents. mlsu.ac.in | Reduced risk of fire and exposure. |
| Economic Cost | High (cost of solvent, recycling, and disposal) | Lower (no solvent cost, smaller reactor volume) |
| Reaction Rate | Can be limited by solvent properties | Often enhanced, especially with microwave assistance. nih.gov |
| Product Separation | Requires energy-intensive distillation or extraction | Simplified, often involving direct crystallization or filtration |
Atom Economy and Efficiency in Synthetic Protocols
Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical reaction. acs.org It measures the proportion of reactant atoms that are incorporated into the desired final product, with the goal of minimizing waste at the molecular level. primescholars.com The formula for calculating atom economy is:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com
A high atom economy signifies an efficient process where most of the starting materials are converted into the product, generating minimal byproducts. Addition reactions, for example, are inherently 100% atom-economical in theory. primescholars.com
The traditional synthesis of alkylated phenols often involves Friedel-Crafts alkylation. The reaction of phenol with an alkene like 2-butene (B3427860) to form 3-(1-methylpropyl)-phenol is an addition reaction and would theoretically have a 100% atom economy.
C₆H₆O (Phenol) + C₄H₈ (2-Butene) → C₁₀H₁₄O (3-(1-methylpropyl)-phenol)
However, this calculation does not account for catalysts or the formation of unwanted isomers and poly-alkylated byproducts, which are common in Friedel-Crafts reactions. A more holistic measure, the E-Factor (Environmental Factor), considers the total weight of waste produced per kilogram of product and often provides a more realistic view of a process's environmental impact. chembam.com Biocatalytic processes, due to their high selectivity, can significantly improve effective atom economy by minimizing side reactions and the need for protecting groups. acs.org
Sustainable Feedstock Utilization
The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks. essentialchemicalindustry.org Historically, phenol and its derivatives are produced from petroleum-based feedstocks like benzene (B151609). jree.ir A sustainable approach to producing Phenol, 3-(1-methylpropyl)- would involve sourcing precursors from renewable biomass.
Lignocellulosic biomass, derived from sources like wood and agricultural waste, is the most abundant renewable source of aromatic compounds on Earth. nih.govresearchgate.net Lignin (B12514952), a complex polymer within this biomass, is rich in phenolic units. Through depolymerization processes such as pyrolysis or hydrogenolysis, lignin can be broken down into a variety of phenolic monomers, including phenol, guaiacol (B22219), and syringol. jree.irresearchgate.net
These bio-derived phenolic compounds can serve as platform molecules for further chemical or biocatalytic conversion. A potential green route to Phenol, 3-(1-methylpropyl)- could involve:
Depolymerization of lignin to obtain simple phenols.
Catalytic or biocatalytic de-methoxylation of guaiacol to phenol, if necessary.
Selective alkylation of the bio-based phenol to introduce the 1-methylpropyl group.
This strategy not only utilizes a renewable resource but also adds value to what is often considered a waste stream from the paper and biorefining industries, contributing to a circular economy. researchgate.net
Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of Phenol, 3 1 Methylpropyl
Electrophilic Aromatic Substitution Reactions of Phenol (B47542), 3-(1-methylpropyl)-
Electrophilic aromatic substitution (SEAr) is a foundational reaction class for aromatic compounds, wherein an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org For phenols, the hydroxyl (-OH) group is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). byjus.combritannica.com This activation stems from the ability of the oxygen's lone pairs to donate electron density into the benzene ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. byjus.comyoutube.com The presence of the 1-methylpropyl (sec-butyl) group, an alkyl substituent, further influences the reactivity and outcome of these substitutions.
The regioselectivity of an electrophilic aromatic substitution reaction—the position on the ring where the electrophile attacks—is governed by the electronic effects of the substituents already present. studysmarter.co.uk Both the hydroxyl group and the sec-butyl group direct incoming electrophiles to specific positions.
Hydroxyl Group (-OH): As a strongly activating group, the -OH group is an ortho, para-director. byjus.comlibretexts.org Through resonance, it increases the electron density at the carbons ortho (positions 2 and 6) and para (position 4) to it. This makes these positions more nucleophilic and thus more susceptible to attack by an electrophile. libretexts.org
sec-Butyl Group (-CH(CH₃)CH₂CH₃): As an alkyl group, the sec-butyl substituent at position 3 is a weak activating group. It donates electron density primarily through an inductive effect and hyperconjugation. quora.com It also acts as an ortho, para-director relative to its own position, meaning it directs incoming groups to positions 2, 4, and 6.
In Phenol, 3-(1-methylpropyl)-, the directing effects of both groups are combined. The hydroxyl group strongly activates positions 2, 4, and 6. The sec-butyl group at position 3 weakly activates these same positions. The result is a strong cooperative activation at positions 2, 4, and 6. However, the outcome is also influenced by sterics. The bulky sec-butyl group can hinder the approach of an electrophile to the adjacent position 2. doubtnut.com Therefore, electrophilic attack is most likely to occur at positions 4 and 6, where activation is high and steric hindrance is minimized.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Phenol, 3-(1-methylpropyl)-
| Position | Activation by -OH (at C1) | Activation by sec-Butyl (at C3) | Steric Hindrance | Predicted Reactivity |
|---|---|---|---|---|
| 2 | Ortho (Strong) | Ortho (Weak) | High (from sec-Butyl) | Possible, but hindered |
| 4 | Para (Strong) | Ortho (Weak) | Low | High (Major Product) |
| 5 | Meta (Weak) | Meta (Weak) | Low | Very Low |
In some electrophilic aromatic substitution reactions, the distribution of products can be influenced by reaction conditions such as temperature, a phenomenon known as kinetic versus thermodynamic control. wikipedia.orgjackwestin.com
Kinetic Control: At lower temperatures, the reaction is typically irreversible. The major product will be the one that is formed fastest, meaning the reaction pathway with the lowest activation energy is favored. This is the kinetic product. wikipedia.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the substitution reaction can become reversible. This allows the initial products to revert to the starting material and react again. Over time, the product mixture will reach equilibrium, favoring the most stable product, which is not necessarily the one that forms fastest. This is the thermodynamic product. wikipedia.orgmasterorganicchemistry.com
For substituted phenols, this is particularly relevant in sulfonation. In the sulfonation of phenol itself, the ortho product is often favored under kinetic control (lower temperatures), while the sterically less hindered and more stable para product is favored under thermodynamic control (higher temperatures). stackexchange.com For Phenol, 3-(1-methylpropyl)-, a similar principle would apply. Substitution at position 6 (ortho to the hydroxyl) might be the kinetic product, while substitution at position 4 (para to the hydroxyl) would likely be the more thermodynamically stable product due to reduced steric clash between the substituent and the hydroxyl group.
Oxidative and Reductive Transformations of Phenol, 3-(1-methylpropyl)-
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures used for the degradation of persistent organic pollutants. mdpi.com These methods rely on the in-situ generation of highly reactive oxygen species, most commonly the hydroxyl radical (•OH). mdpi.com AOPs like the Fenton process (using Fe²⁺ and H₂O₂) or photocatalysis (e.g., with TiO₂) are effective in mineralizing phenolic compounds to carbon dioxide and water. mdpi.come3s-conferences.org
The degradation of alkylphenols via AOPs proceeds through a series of steps. The hydroxyl radical, being a powerful electrophile, will attack the electron-rich aromatic ring. This typically leads to the formation of hydroxylated intermediates, such as sec-butyl catechols or sec-butyl hydroquinones. Subsequent attacks lead to the opening of the aromatic ring, forming smaller organic acids, and eventually complete mineralization. The rate of degradation is influenced by factors such as pH, temperature, and the concentration of the oxidant and catalyst. e3s-conferences.org Electron-donating groups, such as the sec-butyl group, generally increase the electron density of the aromatic ring, which can lead to higher reaction rates with electrophilic radicals like •OH compared to unsubstituted phenol. mdpi.com
Table 2: Common Advanced Oxidation Processes for Phenolic Compounds
| AOP Method | Reagents/Catalyst | Primary Oxidant | Key Features |
|---|---|---|---|
| Fenton Oxidation | Fe²⁺, H₂O₂ | Hydroxyl Radical (•OH) | Effective at acidic pH; rapid degradation. e3s-conferences.org |
| Photo-Fenton | Fe²⁺/Fe³⁺, H₂O₂, UV/Visible Light | Hydroxyl Radical (•OH) | Enhanced radical production with light. e3s-conferences.org |
| Photocatalysis | TiO₂, UV Light | Hydroxyl Radical (•OH) | Heterogeneous catalysis; can utilize solar light. mdpi.com |
Selective hydrogenation of phenols is an important industrial process for the synthesis of cyclohexanones and cyclohexanols, which are key chemical intermediates. researchgate.netepa.gov The hydrogenation of Phenol, 3-(1-methylpropyl)- would involve the reduction of the aromatic ring to form 3-(1-methylpropyl)cyclohexanol.
The choice of catalyst is critical for achieving high selectivity and yield. Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Nickel (Ni) are commonly used catalysts. nih.govmdpi.com The reaction conditions, including temperature, pressure, and solvent, determine the product distribution and the stereoselectivity (the formation of cis or trans isomers of the resulting disubstituted cyclohexane).
Palladium-based catalysts (e.g., Pd/Al₂O₃) often favor the formation of the thermodynamically more stable trans-cyclohexanol isomer in the hydrogenation of 1,3-disubstituted phenols. nih.gov
Rhodium-based catalysts (e.g., [Rh(COD)Cl]₂) can exhibit high selectivity for the kinetically favored cis-cyclohexanol isomer. nih.gov
Dehydrogenation, the reverse reaction, would convert 3-(1-methylpropyl)cyclohexanol back to Phenol, 3-(1-methylpropyl)-. This process typically requires higher temperatures and a dehydrogenation catalyst.
Derivatization Strategies for Phenol, 3-(1-methylpropyl)-
Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific application, such as chemical analysis or synthesis. sigmaaldrich.com
For analytical purposes, particularly for gas chromatography (GC), the polarity and volatility of phenols can be problematic. The hydroxyl group can engage in hydrogen bonding, leading to poor peak shape and thermal degradation. Derivatization addresses this by replacing the active hydrogen of the -OH group with a less polar, more stable functional group. A common strategy is silylation , where a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the hydroxyl group to form a trimethylsilyl (B98337) (TMS) ether. sigmaaldrich.com This derivative is more volatile and thermally stable, making it ideal for GC-MS analysis.
For synthetic purposes, the hydroxyl group of Phenol, 3-(1-methylpropyl)- can be transformed into other functional groups.
Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can form an ether.
Esterification: Reaction with an acyl chloride or carboxylic anhydride (B1165640) can produce an ester.
These derivatization strategies are fundamental in using Phenol, 3-(1-methylpropyl)- as a building block for more complex molecules, such as antioxidants, polymers, or specialty chemicals. sibran.ru For instance, derivatization with pyridine-3-sulfonyl chloride has been used to enhance the detection of similar phenolic compounds in mass spectrometry. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Phenol, 3-(1-methylpropyl)- |
| Benzene |
| 3-(1-methylpropyl)cyclohexanol |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Pyridine-3-sulfonyl chloride |
| Carbon dioxide |
| Water |
| Iron(II) sulfate (B86663) (Fe²⁺) |
| Hydrogen peroxide (H₂O₂) |
| Titanium dioxide (TiO₂) |
| Ozone (O₃) |
| Palladium |
| Platinum |
| Rhodium |
| Nickel |
| Aluminum oxide (Al₂O₃) |
Etherification and Esterification Reactions
The hydroxyl group of Phenol, 3-(1-methylpropyl)- is a primary site for chemical modification, readily undergoing etherification and esterification reactions to produce a variety of derivatives.
Etherification involves the conversion of the phenolic hydroxyl group into an ether linkage (Ar–O–R). A common method to achieve this is the Williamson ether synthesis, where the phenol is first deprotonated by a strong base, such as sodium hydride, to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. The reaction's efficiency is dependent on the nature of the alkylating agent, with primary alkyl halides being the most effective.
Another process for etherification involves reacting the phenol with an etherifying agent, such as an alkyl carboxylate, in the presence of a carboxylic acid salt catalyst, like an alkali metal carboxylate. This method can be particularly useful for achieving selective etherification.
Esterification transforms the hydroxyl group into an ester (Ar–O–C(=O)R). This is typically achieved by reacting Phenol, 3-(1-methylpropyl)- with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. The reaction is often catalyzed by a strong acid (Fischer esterification) or a base. Biocatalytic methods using enzymes like lipases are also employed for selective esterification under milder conditions. The resulting esters are valuable in various applications, including as fragrances and plasticizers.
The table below summarizes typical conditions for these transformations.
| Reaction Type | Reagents | Catalyst/Conditions | Product |
| Etherification | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | Aryl Ether |
| Etherification | Alkyl Carboxylate | Carboxylic Acid Salt | Aryl Ether |
| Esterification | Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | Aryl Ester |
| Esterification | Acyl Chloride/Anhydride | Base (e.g., Pyridine) | Aryl Ester |
Introduction of Heteroatoms and Functional Groups
The aromatic ring of Phenol, 3-(1-methylpropyl)- is activated towards electrophilic substitution by the electron-donating hydroxyl group. This allows for the direct introduction of various heteroatoms and functional groups onto the ring, primarily at the ortho and para positions. The sec-butyl group at the meta-position provides some steric hindrance but primarily acts as a weak electron-donating group, further activating the ring.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can be achieved using various halogenating agents. For instance, bromination can be readily accomplished by treating the phenol with bromine (Br₂) in a relatively non-polar solvent. The reaction is typically rapid and leads to substitution at the positions ortho and para to the hydroxyl group. Due to the high activation of the ring, polysubstitution can occur easily. Research on the halogenation of similar molecules like meta-tert-butylphenol provides insight into the expected regioselectivity, where substitution occurs at positions 2, 4, and 6. acs.orgacs.org
Nitration: Introducing a nitro group (–NO₂) onto the aromatic ring is a key transformation. This is typically performed using a nitrating agent like nitric acid, often in the presence of a solvent like a lower carboxylic acid to control the reaction and minimize oxidation by-products. google.com Studies on the nitration of sterically hindered phenols, such as 3,5-di-tert-butylphenol, show that substitution occurs preferentially at the less hindered ortho and para positions. cdnsciencepub.com For Phenol, 3-(1-methylpropyl)-, nitration is expected to yield a mixture of 2-nitro, 4-nitro, and 6-nitro derivatives. More selective nitration can be achieved using milder reagents like tert-butyl nitrite. nih.govacs.org
Sulfonation: The introduction of a sulfonic acid group (–SO₃H) is accomplished by treating the phenol with concentrated sulfuric acid. The reaction is reversible, and the product distribution is temperature-dependent. At lower temperatures, the kinetically favored ortho-isomer is the main product, while at higher temperatures, the thermodynamically more stable para-isomer predominates. quora.com
Polymerization and Oligomerization Mechanisms
Phenol, 3-(1-methylpropyl)- can serve as a monomer in the synthesis of polymers and oligomers, primarily through two mechanistic pathways: condensation polymerization and oxidative coupling.
Condensation Polymerization: This pathway is exemplified by the formation of phenol-formaldehyde (PF) resins. nih.gov In this process, Phenol, 3-(1-methylpropyl)- reacts with an aldehyde, most commonly formaldehyde (B43269), under either acidic or basic catalysis. The reaction proceeds via electrophilic aromatic substitution, where hydroxymethyl groups (–CH₂OH) are first added to the activated ortho and para positions of the phenol. These intermediates then condense with other phenol molecules, eliminating water to form methylene (B1212753) bridges (–CH₂–) that link the aromatic units. The presence of the sec-butyl group at the meta-position leaves the two ortho positions (2 and 6) and the para position (4) available for polymerization, allowing for the formation of a cross-linked thermosetting polymer.
Oxidative Coupling Polymerization: This mechanism involves the oxidation of the phenol to form a phenoxy radical. This can be achieved using chemical oxidants or enzymatic catalysts like peroxidases. nih.gov The resulting radical is resonance-stabilized, with unpaired electron density at the oxygen atom and the ortho and para carbon atoms. These radicals can then couple in various ways (C–C or C–O coupling) to form dimers, oligomers, and polymers. This method can produce polymers with different linkage types and properties compared to PF resins.
The table below outlines these polymerization mechanisms.
| Mechanism Type | Key Reagents/Catalysts | Intermediate Species | Primary Linkage |
| Condensation | Formaldehyde, Acid/Base Catalyst | Hydroxymethylphenols | Methylene bridges |
| Oxidative Coupling | Oxidants (e.g., H₂O₂), Peroxidases | Phenoxy Radicals | C-C and C-O bonds |
Reaction Mechanism Elucidation for Transformations Involving Phenol, 3-(1-methylpropyl)-
Understanding the precise mechanisms of the transformations involving Phenol, 3-(1-methylpropyl)- is crucial for controlling reaction outcomes and designing new synthetic pathways. Modern analytical and computational techniques are indispensable for this purpose.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation and characterization of transient intermediates are key to confirming a proposed reaction mechanism. In-situ spectroscopic techniques are particularly powerful for this, as they allow for real-time monitoring of a reaction mixture without altering the system.
Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy is a highly effective method for tracking the progress of reactions involving Phenol, 3-(1-methylpropyl)-. By inserting a fiber-optic probe directly into the reaction vessel, changes in the vibrational spectra of the reactants, intermediates, and products can be monitored in real-time. For example, during an esterification reaction, one could observe the disappearance of the broad O–H stretching band of the phenol (around 3300 cm⁻¹) and the appearance of the characteristic C=O stretching band of the ester product (around 1735 cm⁻¹). This provides valuable kinetic data and can help identify the formation of transient species.
| Spectroscopic Technique | Information Gained | Application Example |
| ATR-IR Spectroscopy | Real-time functional group changes, reaction kinetics. | Monitoring the disappearance of the O-H band and appearance of the C=O band during esterification. |
| NMR Spectroscopy | Structural information on intermediates and products. | Identifying the regioselectivity of nitration by analyzing the chemical shifts and coupling patterns of the aromatic protons. |
| UV-Vis Spectroscopy | Detection of chromophoric species and changes in conjugation. | Observing the formation of colored intermediates in oxidative coupling reactions. |
Isotopic Labeling Studies
Isotopic labeling is a definitive method for tracing the path of atoms through a reaction mechanism. By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the fate of that specific atom can be followed using techniques like mass spectrometry or NMR spectroscopy.
For transformations involving Phenol, 3-(1-methylpropyl)-, isotopic labeling can clarify ambiguous mechanistic points. For instance, in the study of polymerization, labeling the formaldehyde with ¹³C could help determine the precise locations and connectivity of the methylene bridges in the resulting resin structure via ¹³C NMR. Furthermore, recent advances have enabled the site-specific incorporation of carbon isotopes into the core of an aromatic ring. This involves a formal [5+1] cyclization approach that can be used to synthesize phenols with a ¹³C label at the ipso-carbon (the carbon bearing the hydroxyl group). Using such a labeled starting material in subsequent reactions would allow for precise tracking of the phenolic ring itself, distinguishing it from other carbon sources and elucidating complex rearrangement or degradation pathways.
Computational Validation of Mechanistic Pathways
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an essential tool for elucidating and validating reaction mechanisms. scienceopen.comresearchgate.net These methods allow for the in-silico modeling of reaction pathways, providing detailed information about the energies of reactants, transition states, and products. usda.govresearchgate.net
For reactions involving Phenol, 3-(1-methylpropyl)-, DFT calculations can be used to:
Determine Reaction Energetics: By calculating the potential energy surface for a proposed reaction, the activation energies for different steps can be determined. The pathway with the lowest activation energy is likely the dominant mechanism. acs.orgnih.gov This can be used to predict the regioselectivity of electrophilic substitution (e.g., nitration), by comparing the activation barriers for attack at the ortho versus para positions.
Visualize Transition States: The geometry of transition state structures can be calculated, providing a "snapshot" of the bond-breaking and bond-forming processes. This is invaluable for understanding how reactants are converted into products at a molecular level.
Simulate Spectra: Computational models can predict spectroscopic properties, such as NMR chemical shifts or IR vibrational frequencies. Comparing these predicted spectra to experimentally observed data for reaction intermediates can help confirm their structure. nih.gov
For complex processes like polymerization, reactive molecular dynamics (MD) simulations can model the entire process, predicting the evolution of material properties and providing insight into the formation of the final polymer network. digitellinc.com Such computational studies provide a powerful complement to experimental work, offering a level of detail that is often inaccessible through experimentation alone. mdpi.comresearchgate.net
Theoretical and Computational Chemistry of Phenol, 3 1 Methylpropyl
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are fundamental to understanding the electronic properties of molecules. For 3-sec-butylphenol, these investigations reveal how the arrangement of electrons influences its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal tool for studying the electronic structure of phenolic compounds due to its balance of accuracy and computational cost. DFT calculations for 3-sec-butylphenol typically involve functionals like B3LYP combined with basis sets such as 6-31G* or larger to optimize the molecular geometry and compute electronic properties. researchgate.netacs.org
Key findings from DFT studies on substituted phenols indicate that the alkyl substituent, in this case, the 1-methylpropyl group, influences the electron density distribution on the aromatic ring primarily through an inductive effect. This, in turn, affects the properties of the hydroxyl group.
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Phenols
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Phenol (B47542) | -6.5 to -6.0 | -0.5 to 0.0 | 6.0 to 6.5 |
| p-Cresol | -6.3 to -5.8 | -0.4 to 0.1 | 5.9 to 6.2 |
| 2,6-di-tert-butylphenol (B90309) | -6.2 to -5.7 | -0.3 to 0.2 | 5.9 to 6.1 |
Note: These are typical ranges found in computational studies of phenols and are illustrative. Specific values depend on the level of theory and solvent model used.
Ab Initio Methods for Molecular Properties
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, provide a higher level of theoretical accuracy for calculating molecular properties, albeit at a greater computational expense. These methods are employed to obtain precise geometries, bond dissociation energies (BDEs), and other thermochemical data. acs.orgacs.org
For substituted phenols, ab initio calculations have been instrumental in determining the O-H bond dissociation energy, a key parameter in assessing their antioxidant activity. acs.org The 1-methylpropyl substituent is expected to have a modest electronic effect on the O-H BDE compared to unsubstituted phenol. Studies on tert-butylphenols have shown that alkyl groups can influence the stability of the resulting phenoxyl radical, thereby affecting the BDE. acs.org
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. nih.govstanford.edu
Conformational Landscapes and Energy Minima
The 1-methylpropyl group in 3-sec-butylphenol introduces conformational flexibility due to rotation around the C-C single bonds. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them. The rotation of the sec-butyl group relative to the phenyl ring and the rotation of the hydroxyl group are the primary degrees of freedom.
Computational studies on similar p-alkylphenols have shown that the orientation of the alkyl group relative to the hydroxyl group can lead to distinct stable conformers (syn and anti). researchgate.net For 3-sec-butylphenol, different staggered conformations of the sec-butyl chain will also contribute to a complex potential energy surface. The energy differences between these conformers are typically small, on the order of a few kJ/mol.
Table 2: Illustrative Rotational Barriers for Substituted Phenols
| Molecule | Rotational Barrier (kJ/mol) | Description |
| Phenol | ~14 | Rotation of the -OH group |
| p-Cresol | ~12 | Rotation of the -OH group |
| Isopropylbenzene | ~8 | Rotation of the isopropyl group |
Note: These values are representative and can vary with the computational method.
Solvent Effects on Molecular Conformations
The conformation of 3-sec-butylphenol can be influenced by the surrounding solvent. MD simulations in explicit solvent models (e.g., water, methanol) can capture the specific hydrogen bonding and van der Waals interactions between the solute and solvent molecules. rsc.orgprimescholars.com
For phenolic compounds, polar solvents can stabilize certain conformers through hydrogen bonding with the hydroxyl group. researchgate.net Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used to account for bulk solvent effects on the relative energies of different conformations. primescholars.com The interplay between intramolecular forces and solute-solvent interactions determines the predominant conformation in a given environment. Studies on various organic molecules have demonstrated that solvent can significantly alter the conformational equilibrium. rsc.org
Prediction of Reactivity and Selectivity Parameters
Computational chemistry provides various descriptors to predict the reactivity and selectivity of molecules in chemical reactions.
For electrophilic aromatic substitution reactions, which are characteristic of phenols, the reactivity and regioselectivity are governed by the electron density on the aromatic ring. The hydroxyl group is a strong activating and ortho-, para-directing group. The 1-methylpropyl group at the meta position will have a minor influence on the directing effect of the hydroxyl group.
DFT-based reactivity indices, such as Fukui functions and local softness, can be calculated to predict the most probable sites for electrophilic or nucleophilic attack. researchgate.net For 3-sec-butylphenol, these indices would quantify the activation of the ortho and para positions relative to the hydroxyl group. The molecular electrostatic potential (MEP) map is another useful tool that visually represents the electron-rich and electron-poor regions of a molecule, indicating likely sites for electrophilic attack. rjpn.org
Quantitative Structure-Activity Relationship (QSAR) models have been developed for alkylphenols to predict their biological and chemical activities based on calculated molecular descriptors. nih.govtandfonline.com These models often use a combination of electronic, steric, and hydrophobic parameters to correlate the molecular structure with observed properties.
Structure-Property Relationship Modeling for Phenol, 3-(1-methylpropyl)- Derivatives
By correlating molecular structure with macroscopic properties, computational models can predict the behavior of novel compounds, accelerating research and development. unimore.it
While QSAR is widely known in drug design, its principles are broadly applicable to predicting physicochemical properties in what is often termed Quantitative Structure-Property Relationship (QSPR) modeling. unimore.itresearchgate.netshd-pub.org.rs For derivatives of Phenol, 3-(1-methylpropyl)-, QSPR models can predict a wide range of non-biological properties. researchgate.net
These models are built by calculating a set of numerical values, or "descriptors," that characterize the molecular structure. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies). mdpi.com A mathematical relationship is then established between these descriptors and an experimentally measured property using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. shd-pub.org.rsnih.gov Such models can accurately predict properties like boiling point, density, refractive index, and solubility for new or untested derivatives. unimore.it
Table 3: Common Molecular Descriptors in QSPR Models for Phenolic Compounds
| Descriptor Class | Example Descriptor | Property Predicted |
| Constitutional | Molecular Weight | Boiling Point, Density |
| Topological | Wiener Index (describes molecular branching) | Aqueous Solubility |
| Geometric | Molecular Surface Area | Partition Coefficient |
| Quantum-Chemical | Dipole Moment | Dielectric Constant |
| Quantum-Chemical | HOMO/LUMO Energies | Redox Potential nih.gov |
The principles of predictive modeling extend to material science, where the properties of bulk materials are dictated by the characteristics of their constituent molecules. Phenol, 3-(1-methylpropyl)- and its derivatives can be used as monomers or additives in the production of polymers, such as phenolic resins or polycarbonates. researchgate.net
Computational modeling can predict how the inclusion of this specific molecule would affect the final properties of the material. For example, atomistic simulations like Molecular Dynamics (MD) can be used to model the packing and interaction of polymer chains. From these simulations, macroscopic properties such as glass transition temperature, thermal stability, mechanical strength (e.g., Young's modulus), and barrier properties to gases can be estimated. These predictive models are invaluable for designing new materials with tailored properties, reducing the need for extensive trial-and-error experimentation. didaktorika.gr
Table 4: Predictable Material Properties via Computational Modeling
| Material Property | Computational Approach | Relevance for Phenol, 3-(1-methylpropyl)- based Materials |
| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) Simulations | Predicts the thermal operating range of a polymer. |
| Mechanical Modulus | MD Simulations, Finite Element Analysis (FEA) | Estimates stiffness and resistance to deformation. |
| Thermal Stability | Quantum Mechanics (Bond Dissociation Energy) | Assesses the material's resistance to heat-induced degradation. |
| Chemical Reactivity | DFT, FMO Theory | Predicts susceptibility to chemical degradation or cross-linking. |
Advanced Analytical and Spectroscopic Characterization Methodologies for Phenol, 3 1 Methylpropyl
High-Resolution Mass Spectrometry for Reaction Product Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of reaction products containing 3-sec-butylphenol. It provides exact mass measurements, enabling the determination of elemental compositions and the identification of unknown products and byproducts with high confidence.
Electron ionization (EI) is a common technique used in conjunction with mass spectrometry for the analysis of alkylphenols. The fragmentation patterns observed provide a structural fingerprint of the molecule. For alkylphenols like 3-sec-butylphenol, the molecular ion peak (M+) is typically prominent. The primary fragmentation pathways involve cleavages at the sec-butyl side chain.
A key fragmentation mechanism is the benzylic cleavage, or α-cleavage, at the C-C bond adjacent to the aromatic ring. This is a dominant process for alkyl-substituted aromatic compounds. In the case of 3-sec-butylphenol (molar mass: 150.22 g/mol ), this involves the loss of an ethyl radical (•C₂H₅, 29 Da) or a methyl radical (•CH₃, 15 Da).
Loss of an ethyl radical: The cleavage of the bond between the secondary carbon and the ethyl group of the side chain results in a stable benzylic-type carbocation. This fragmentation leads to a prominent peak at a mass-to-charge ratio (m/z) of 121. nih.govnist.gov This is often the base peak in the mass spectrum of sec-butylphenols.
Loss of a methyl radical: Cleavage of the bond between the secondary carbon and one of the methyl groups results in a fragment ion at m/z 135.
Other characteristic fragments for phenols include ions at m/z 77 (phenyl cation) and m/z 91 (tropylium ion), although these are generally of lower intensity for alkylphenols compared to the fragments from side-chain cleavage. nih.gov The fragmentation of related bisphenols also shows characteristic losses, such as the loss of a phenol (B47542) group, which highlights the types of pathways that can be investigated with HRMS. dphen1.comnih.gov
Table 1: Common Mass Spectral Fragments for sec-Butylphenol Isomers
| Fragment Description | Proposed Structure/Formula | Typical m/z |
| Molecular Ion | [C₁₀H₁₄O]⁺• | 150 |
| Loss of Methyl Radical (•CH₃) | [M - CH₃]⁺ | 135 |
| Loss of Ethyl Radical (•C₂H₅) | [M - C₂H₅]⁺ | 121 |
Note: The relative intensities of these fragments can vary between isomers.
Differentiating between the isomers of sec-butylphenol (2-, 3-, and 4-sec-butylphenol) using mass spectrometry alone can be challenging because they often exhibit very similar fragmentation patterns. semanticscholar.org However, subtle differences in the relative intensities of the fragment ions can sometimes be used for differentiation when analyzed carefully.
To achieve reliable isomeric separation and identification, mass spectrometry is typically coupled with a chromatographic technique, most commonly Gas Chromatography (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS): Isomers of sec-butylphenol will have slightly different boiling points and polarities, leading to different retention times on a GC column. By comparing the retention times and the corresponding mass spectra against known standards, unambiguous identification can be achieved.
Tandem Mass Spectrometry (MS/MS): In this technique, the molecular ion (m/z 150) is isolated and then subjected to collision-induced dissociation (CID). The resulting product ion spectrum can reveal more detailed structural information. Isomeric differences may become more apparent in the MS/MS spectra, potentially allowing for differentiation even without complete chromatographic separation.
Advanced Techniques: Methods like trapped ion mobility spectrometry-mass spectrometry (TIMS-MS) can add another dimension of separation based on the ion's size, shape, and charge, offering a powerful tool for separating and identifying isomeric compounds. mdpi.com
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for molecular structure elucidation. For a molecule like 3-sec-butylphenol, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
One-dimensional NMR spectra provide key data points. For instance, the ¹H NMR spectrum of a sec-butylphenol isomer would show characteristic signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the phenolic hydroxyl proton (a broad singlet whose position is concentration-dependent), and the aliphatic protons of the sec-butyl group (methine, methylene (B1212753), and methyl groups in the 0.8-3.0 ppm range). chemicalbook.com
Table 2: Representative ¹H NMR Chemical Shifts for sec-Butylphenol Isomers
| Proton Assignment | 2-sec-Butylphenol (ppm) | 4-sec-Butylphenol (B1210997) (ppm) |
| Aromatic Protons | 6.7 - 7.2 | 6.7 - 7.1 |
| Hydroxyl Proton (OH) | ~4.8 | ~4.6 |
| Methine Proton (CH) | ~3.0 | ~2.5 |
| Methylene Protons (CH₂) | ~1.6 | ~1.6 |
| Methyl Protons (CH₃ - ethyl) | ~0.8 | ~0.8 |
| Methyl Protons (CH₃ - sec) | ~1.2 | ~1.2 |
Data compiled from publicly available spectral databases. chemicalbook.comnih.gov Chemical shifts are approximate and can vary with solvent and concentration.
The sec-butyl group in 3-(1-methylpropyl)phenol contains a chiral center at the carbon attached to the phenyl ring. This means the compound can exist as a pair of enantiomers (R and S). While standard ¹H or ¹³C NMR will not distinguish between enantiomers, advanced NMR techniques can be employed, often involving chiral derivatizing agents or chiral solvating agents, to resolve the signals of the two enantiomers.
Multi-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine through-space proximity of protons. While not applicable for distinguishing enantiomers, these methods are crucial for determining the relative stereochemistry in more complex molecules containing multiple chiral centers.
NMR spectroscopy is exceptionally well-suited for monitoring chemical reactions in real-time without altering the reaction mixture. iastate.eduselectscience.net This is particularly valuable for studying the alkylation of phenol to produce sec-butylphenols. By placing the reaction vessel (often a specialized NMR tube) directly into the spectrometer, spectra can be acquired at regular intervals.
This allows researchers to:
Track the consumption of reactants (e.g., phenol and butene).
Identify and quantify the formation of intermediates. In phenol alkylation, O-alkylation can occur first to form an ether intermediate, which can then rearrange to the more stable C-alkylated product. pnnl.govnih.gov
Monitor the formation and relative ratios of different C-alkylated isomers (ortho, meta, para).
Obtain kinetic data for each step of the reaction network. rptu.de
Studies on the alkylation of phenol with alcohols or olefins using in-situ solid-state NMR have successfully elucidated complex reaction mechanisms, showing that the reaction can proceed only after the dehydration of an alcohol to an olefin, which then forms the reactive carbenium ion electrophile. pnnl.govnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting in Non-Standard Conditions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each molecule has a unique vibrational spectrum that acts as a "molecular fingerprint," making these techniques excellent for identification and functional group analysis.
For 3-sec-butylphenol, the FT-IR spectrum is dominated by several characteristic absorptions:
O-H Stretch: A strong, broad absorption band typically in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding. youtube.com The exact position and shape of this band are sensitive to concentration and solvent, which can be considered non-standard conditions.
C-H Stretch (Aromatic): Medium to weak bands appearing just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ from the sec-butyl group.
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region, characteristic of phenols. spectroscopyonline.com
Out-of-Plane (OOP) Bending: Bands in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the C-C skeletal vibrations of the alkyl chain often give rise to strong, sharp signals. westmont.edu This complementarity is useful for confirming structural assignments. mdpi.com For instance, symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum.
Table 3: Key Vibrational Modes for Alkylphenols
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Characteristics |
| O-H Stretch | 3200 - 3600 | Weak | Strong, broad in IR due to H-bonding |
| Aromatic C-H Stretch | 3000 - 3100 | Strong | Medium to weak in IR |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong in both IR and Raman |
| Aromatic C=C Stretch | 1450 - 1600 | Strong | Multiple bands, characteristic of the ring |
| C-O Stretch | 1200 - 1260 | Medium | Strong in IR, indicates phenol group |
| Ring Bending (OOP) | 690 - 900 | Medium | Informative of substitution pattern |
Data compiled from general spectroscopy resources and specific compound data. spectroscopyonline.commdpi.comnist.gov
These vibrational techniques are robust and can be adapted for analysis under non-standard conditions, such as high temperatures or pressures, using specialized cells and probes, making them suitable for process monitoring and catalyst studies.
Conformational Studies in Different Phases
The structural flexibility of Phenol, 3-(1-methylpropyl)- arises from the rotation around the single bonds connecting the sec-butyl group to the phenyl ring and within the alkyl chain itself. This rotation gives rise to different spatial arrangements known as conformational isomers or conformers. The relative energies and populations of these conformers can be influenced by the physical phase (gas, liquid, or solid) and the solvent environment.
In the gas phase, where intermolecular interactions are minimal, the conformational landscape is governed by intramolecular forces such as steric hindrance and weak hydrogen bonds. Computational chemistry, employing methods like Density Functional Theory (DFT), is a primary tool for predicting the geometries, relative energies, and vibrational frequencies of the stable conformers. Spectroscopic techniques such as Fourier Transform Microwave (FTMW) spectroscopy can then be used to experimentally verify these predictions by determining the precise rotational constants of the molecule, which are unique for each conformer.
In condensed phases (liquid or solution), the conformational equilibrium can shift due to interactions with neighboring molecules or solvent. Infrared (IR) and Raman spectroscopy are powerful techniques for studying these effects. By analyzing the vibrational spectra in different solvents, changes in the position and intensity of specific bands (e.g., O-H stretch, C-O stretch, or C-H bending modes) can be correlated with the presence of different conformers and their interaction with the solvent. For example, the O-H stretching frequency is particularly sensitive to hydrogen bonding interactions, providing clues about the orientation of the hydroxyl group relative to the alkyl chain and surrounding solvent molecules.
Real-Time Process Monitoring
Real-time monitoring of chemical reactions involving Phenol, 3-(1-methylpropyl)- is a key aspect of Process Analytical Technology (PAT). PAT aims to ensure final product quality by designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters (CPPs) that affect critical quality attributes (CQAs). sigmaaldrich.com In-situ spectroscopic techniques are central to this approach, as they allow for continuous monitoring without the need for time-consuming sample extraction and offline analysis. chemrxiv.org
Fourier Transform Infrared (FT-IR) spectroscopy, often utilizing an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel, is a widely used method. bruker.com This technique can track the concentration of reactants, intermediates, and products by monitoring their characteristic absorption bands in the mid-infrared region. chemrxiv.org For instance, in the synthesis of 3-sec-butylphenol via Friedel-Crafts alkylation of phenol, an in-situ FT-IR probe could monitor the decrease in the signal from a specific phenol vibrational band while simultaneously tracking the increase in a band unique to the 3-sec-butylphenol product. This provides real-time kinetic data, helps identify the reaction endpoint accurately, and can prevent the formation of impurities from over-alkylation or side reactions. chemrxiv.orgbruker.com
The table below illustrates hypothetical IR frequencies that could be monitored during such a synthesis.
| Compound | Monitored Vibrational Mode | Typical Wavenumber (cm⁻¹) | Trend During Reaction |
| Phenol (Reactant) | Aromatic C-H out-of-plane bend | 750-700 | Decreasing |
| 2-Butene (B3427860) (Reactant) | =C-H bend | 970-960 | Decreasing |
| Phenol, 3-(1-methylpropyl)- | Aromatic C-H out-of-plane bend | 850-750 (meta-substitution pattern) | Increasing |
This interactive table provides a simplified representation of key spectral regions for monitoring.
Chromatographic Separation Techniques for Isomer Purity and Impurity Profiling
Chromatographic methods are essential for assessing the purity of Phenol, 3-(1-methylpropyl)-. These techniques are crucial for separating it from its structural isomers (e.g., 2-(1-methylpropyl)phenol and 4-(1-methylpropyl)phenol), its enantiomers, and other process-related impurities.
Chiral Chromatography for Enantiomeric Excess Determination
The sec-butyl group in Phenol, 3-(1-methylpropyl)- contains an asymmetric carbon atom, meaning the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-(1-methylpropyl)phenol and (S)-3-(1-methylpropyl)phenol. gcms.cz While enantiomers have identical physical properties in an achiral environment, they often exhibit different biological activities. nih.gov Therefore, separating and quantifying them is critical, especially in pharmaceutical applications. nih.gov
Chiral chromatography is the most common technique for this purpose. gcms.czwikipedia.org High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a widely adopted approach. csfarmacie.cz The separation relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. sigmaaldrich.com This leads to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the two enantiomers. wikipedia.org
Commonly used CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrins. wikipedia.orgcsfarmacie.cz The choice of CSP and mobile phase is critical for achieving baseline separation. The determination of enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers in the chromatogram.
The following table outlines typical, hypothetical HPLC conditions for such a separation.
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose-based CSP) |
| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 270 nm |
| Hypothetical Retention Time (S-enantiomer) | 8.5 min |
| Hypothetical Retention Time (R-enantiomer) | 10.2 min |
This interactive table presents a sample method for chiral separation.
Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Complex Matrices
For comprehensive impurity profiling and analysis in complex matrices such as environmental samples or industrial process streams, coupled (or hyphenated) chromatographic techniques are employed. lcms.czmdpi.com These methods combine the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like alkylphenols. thermofisher.com Samples are vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column) based on their boiling points and interactions with the stationary phase. lcms.cz For phenolic compounds, a derivatization step, such as silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often performed prior to analysis. dphen1.com This process replaces the active hydrogen of the hydroxyl group, increasing the compound's volatility and improving its chromatographic peak shape. dphen1.com The separated compounds are then ionized, typically by electron ionization (EI), which generates a reproducible fragmentation pattern (mass spectrum) that serves as a "fingerprint" for definitive identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative, particularly for less volatile or thermally labile impurities that are not amenable to GC. mdpi.com Separation is achieved using reversed-phase HPLC (e.g., with a C18 column). lcms.cz The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and sensitivity. In this technique, a specific precursor ion for the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This mode of operation, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces matrix interference and allows for accurate quantification at very low levels. thermofisher.com
Below are representative parameters for these coupled techniques.
Table: Typical GC-MS Analytical Parameters
| Parameter | Value |
|---|---|
| GC System | Agilent 8890 GC or similar |
| Column | HP-5MS UI (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min constant flow |
| Inlet Mode | Splitless |
| Oven Program | 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min |
| MS System | Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
This interactive table outlines a standard GC-MS method.
Table: Typical LC-MS/MS Analytical Parameters
| Parameter | Value |
|---|---|
| LC System | Agilent 1290 Infinity II or similar |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Scan Type | Selected Reaction Monitoring (SRM) |
This interactive table outlines a standard LC-MS/MS method.
Environmental Chemistry and Fate of Phenol, 3 1 Methylpropyl
Environmental Occurrence and Distribution Mechanisms
The presence and movement of 3-sec-butylphenol in the environment are linked to its industrial uses and inherent chemical properties.
Phenol (B47542), 3-(1-methylpropyl)- is not a naturally occurring compound. Its presence in the environment is a result of industrial activities. Like other alkylphenols, it is manufactured through the alkylation of phenol with an appropriate alkene, in this case, a butene isomer.
The primary sources of 3-sec-butylphenol in the environment are associated with its use as a chemical intermediate. It is utilized in the synthesis of other complex molecules, particularly in the manufacturing of novolac phenolic resins and other crosslinked polymers google.comgoogle.com. These resins have wide applications in various industrial products.
Pathways for its release into environmental compartments include:
Industrial Wastewater: The most significant pathway is the discharge of effluents from chemical manufacturing plants where 3-sec-butylphenol is produced or used as a reactant. Incomplete reaction or process inefficiencies can lead to its presence in wastewater streams.
Leaching from Products: While less direct, potential long-term release could occur from the degradation or leaching of end-products that contain resins derived from 3-sec-butylphenol.
Accidental Spills: Spills during industrial production, storage, or transport can lead to direct contamination of soil and water.
The distribution of 3-sec-butylphenol between air, water, and soil is determined by its physical and chemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).
| Property | Value | Interpretation |
| Molecular Formula | C₁₀H₁₄O | - |
| Molecular Weight | 150.22 g/mol | - |
| Water Solubility | Low (estimated from isomers) | Limited mobility in water; tends to move from the aqueous phase to other compartments. |
| Vapor Pressure | Low (0.1 mbar @ 20°C for 2-isomer) researchgate.net | Not highly volatile; significant atmospheric presence is unlikely except through aerosol formation. |
| Log Kow (Octanol-Water Partition Coefficient) | 3.3 (computed) acs.org | Indicates a high tendency to partition into organic matter (lipophilicity) and low tendency to remain in water. |
| Estimated Soil Adsorption Coefficient (Log Koc) | ~3.0 | Strong adsorption to soil and sediment organic carbon is expected, limiting its mobility in groundwater. |
The high Log Kow value suggests that 3-sec-butylphenol is lipophilic, meaning it has a strong affinity for fatty tissues and organic matter scbt.com. Consequently, when released into aquatic environments, it is expected to partition significantly from the water column into sediment and suspended organic particles. This partitioning behavior makes sediment a primary sink for this compound in aquatic systems.
Due to its low vapor pressure, volatilization from water or soil surfaces is not considered a major environmental transport pathway.
Degradation Pathways in Environmental Matrices
Once in the environment, 3-sec-butylphenol is subject to transformation through biological and chemical processes. The structure of the molecule, particularly the position of the sec-butyl group on the phenol ring, plays a critical role in its degradability.
Photolytic degradation, or photodegradation, involves the breakdown of a chemical by light energy. In the environment, this can occur through two main processes:
Direct Photolysis: The direct absorption of solar radiation by the molecule, leading to its breakdown.
Indirect Photolysis: Reaction with photochemically generated reactive species, such as hydroxyl radicals (•OH).
In the atmosphere, the primary degradation pathway for phenolic compounds is through reaction with hydroxyl radicals researchgate.netscispace.com. For the related compound 4-tert-butylphenol, studies have shown that the addition of the •OH radical to the aromatic ring is the more dominant reaction compared to hydrogen abstraction from the hydroxyl group researchgate.net. This reaction initiates a cascade of further oxidation steps. The atmospheric lifetime of 3-sec-butylphenol is expected to be on the order of hours to days, limiting its potential for long-range atmospheric transport.
In aquatic systems, indirect photolysis is the more significant process. Sunlight can interact with natural water components like nitrate and dissolved organic matter to produce hydroxyl radicals and other reactive oxygen species, which then react with and degrade dissolved phenols hmdb.caresearchgate.netnih.gov.
The biodegradation of 3-sec-butylphenol is highly dependent on the enzymatic capabilities of the present microbial communities. The position of the alkyl substituent on the phenol ring is a key determinant of the degradation pathway and rate.
Studies on the biodegradation of sec-butylphenol isomers have revealed a high degree of specificity. For instance, the bacterium Pseudomonas sp. strain MS-1 was found to be capable of utilizing 2-sec-butylphenol as its sole source of carbon and energy. The degradation pathway was elucidated as follows:
Hydroxylation: The 2-sec-butylphenol molecule is first hydroxylated to form 3-sec-butylcatechol.
Ring Cleavage: The resulting catechol ring is then cleaved via a meta-cleavage pathway by a catechol 2,3-dioxygenase enzyme.
Further Metabolism: The ring-cleavage product is further metabolized into smaller organic acids, such as 2-methylbutyric acid, which can enter central metabolic pathways researchgate.netoup.comacs.org.
Crucially, the same study demonstrated that Pseudomonas sp. strain MS-1 could not degrade 3-sec-butylphenol or 4-sec-butylphenol (B1210997) oup.comacs.org. This indicates that the enzymatic machinery for hydroxylating the phenol ring is highly specific to the ortho-substituted isomer in this particular bacterium.
While a complete degradation pathway specifically for 3-sec-butylphenol has not been fully elucidated, the metabolism of other meta-substituted phenols by different microorganisms, such as Nocardia sp., has been observed acs.orgfrontiersin.orgnih.gov. These organisms can employ either ortho- or meta-cleavage pathways depending on the specific compound and environmental conditions acs.orgnih.gov. It is plausible that certain microbial strains possess the necessary enzymes to hydroxylate 3-sec-butylphenol (likely to form either 3-sec-butylcatechol or 4-sec-butylcatechol) and subsequently cleave the aromatic ring for further degradation. However, the recalcitrance of the meta-isomer to some bacteria suggests its environmental persistence may be greater than that of the ortho-isomer.
In aquatic environments, particularly in engineered systems like water treatment plants, chemical oxidation can be a significant degradation pathway. Hydrolysis, the reaction with water, is not a relevant degradation process for phenols as the hydroxyl group's bond to the aromatic ring is stable.
Common chemical oxidants used in water treatment include chlorine and ozone:
Chlorination: Phenols react readily with chlorine. The process typically involves electrophilic substitution on the aromatic ring, leading to the formation of a series of chlorinated sec-butylphenols researchgate.netascelibrary.orgacs.org. Further reaction can lead to the cleavage of the aromatic ring, forming smaller, often halogenated, organic byproducts such as chlorinated quinones and dicarbonyl compounds ascelibrary.org.
Ozonation: Ozone is a powerful oxidant that reacts rapidly with phenolic compounds. The reaction can proceed through direct reaction with molecular ozone or via indirect reaction with hydroxyl radicals formed from ozone decomposition researchgate.netoup.comnih.gov. Ozonation typically leads to the hydroxylation of the aromatic ring (forming catechols and hydroquinones) followed by ring-opening reactions, which break down the compound into smaller, more biodegradable organic acids.
These oxidation processes are effective at removing 3-sec-butylphenol from water but can also lead to the formation of various transformation products, whose characteristics may differ from the parent compound.
Advanced Remediation Technologies for Phenol, 3-(1-methylpropyl)- Contamination
Phenol, 3-(1-methylpropyl)-, also known as 3-sec-butylphenol, belongs to the alkylphenol family, which are compounds of significant environmental concern due to their potential toxicity and persistence. The remediation of sites contaminated with these compounds requires effective and efficient technologies. Advanced remediation technologies, particularly Advanced Oxidation Processes (AOPs), adsorption, and bioremediation, offer promising solutions for the degradation and removal of phenolic pollutants. wikipedia.orgspartanwatertreatment.com While extensive research exists for phenol and certain isomers like 4-tert-butylphenol, specific studies focusing solely on 3-sec-butylphenol are limited. Therefore, this article discusses the applicability of these advanced technologies based on established principles and research conducted on closely related phenolic compounds.
Adsorption using activated carbon (AC) is a widely employed and effective technology for removing a broad range of organic pollutants from water, including phenols. mdpi.comijcce.ac.ir The process involves the accumulation of the pollutant (adsorbate) on the surface of a solid material (adsorbent). The high porosity and large surface area of activated carbon make it an exceptional adsorbent for phenolic compounds. mdpi.comtandfonline.com
The effectiveness of adsorption is influenced by several factors, including the physicochemical properties of both the adsorbent and the adsorbate, as well as environmental conditions like pH and temperature. mdpi.com Phenol adsorption on activated carbon is generally favored at acidic to neutral pH, where the phenol is predominantly in its non-ionized molecular form. mdpi.comtandfonline.com The mechanism of adsorption can involve pore-filling, π-π interactions between the aromatic ring of the phenol and the carbon surface, and hydrogen bonding. nih.gov
While direct adsorption data for 3-sec-butylphenol is scarce, studies on phenol provide significant insights. The adsorption capacity of various activated carbons for phenol has been extensively documented. For 3-sec-butylphenol, the presence of the nonpolar sec-butyl group is expected to increase its hydrophobicity compared to phenol, which could enhance its adsorption onto carbonaceous materials.
Table 1: Adsorption Capacities of Various Commercial Activated Carbons for Phenol
PAC: Powdered Activated Carbon; GAC: Granular Activated Carbon.
Catalytic decomposition and mineralization are primarily achieved through Advanced Oxidation Processes (AOPs). AOPs are characterized by the in-situ generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of recalcitrant organic compounds, ultimately mineralizing them to carbon dioxide and water. wikipedia.orgmdpi.com Common AOPs include Fenton and photo-Fenton processes, photocatalysis using semiconductors like titanium dioxide (TiO₂), and ozonation combined with UV light or hydrogen peroxide. spartanwatertreatment.comguilan.ac.irmembranechemicals.com
Photocatalysis: This process typically employs a semiconductor catalyst, such as TiO₂, which, upon irradiation with UV or solar light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals. nih.gov Studies on 4-tert-butylphenol have shown high degradation efficiencies using various TiO₂-based catalysts. For instance, Cu-Mo-TiO₂ achieved 100% degradation of 4-tert-butylphenol within 60 minutes under UV irradiation. nih.gov Another study using a mixed-phase Ti₂O₃/TiO₂ catalyst under simulated solar light achieved 89.8% degradation of 4-t-BP in 150 minutes. mdpi.comscilit.com
Fenton and Photo-Fenton Processes: The Fenton reaction involves the generation of hydroxyl radicals from the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). nih.gov The efficiency of this process can be significantly enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. guilan.ac.ir The photo-Fenton process has been shown to be highly effective for the removal of various alkylphenols from water. guilan.ac.irresearchgate.net Studies on nonylphenol ethoxylates, another class of alkylphenolic compounds, demonstrated that Fenton oxidation could achieve over 80% removal in minutes under optimal conditions. nih.gov
Table 2: Efficacy of Various AOPs on Butylphenol Isomers
Bioremediation leverages the metabolic capabilities of microorganisms, such as bacteria and fungi, to degrade or transform contaminants into less harmful substances. frontiersin.orgmdpi.com It is considered a cost-effective and environmentally sustainable remediation strategy. youtube.com The genus Pseudomonas is particularly well-known for its ability to degrade a wide variety of aromatic hydrocarbons and phenolic compounds. researchgate.net
However, the biodegradability of alkylphenols can be highly dependent on the structure of the compound, specifically the position and branching of the alkyl chain. Research on Pseudomonas sp. strain MS-1 demonstrated its ability to completely degrade 2-sec-butylphenol (the ortho-isomer) by utilizing a meta-cleavage pathway. nih.gov The degradation proceeds via hydroxylation to 3-sec-butylcatechol, followed by ring cleavage. nih.govresearchgate.net Crucially, the same study found that strain MS-1 was unable to degrade meta- and para-substituted butylphenols. nih.gov This finding suggests that Phenol, 3-(1-methylpropyl)-, being a meta-substituted isomer, may be resistant to degradation by this particular strain and that specific microbial consortia may be required for its effective bioremediation.
Fungi, especially white-rot fungi like Trametes pubescens, also show significant potential for remediating phenolic wastewaters due to their production of powerful, non-specific extracellular enzymes such as laccases and peroxidases. nih.govnih.gov Fungi have been shown to degrade other alkylphenols; for example, Penicillium pinophilum and Trichoderma asperellum have demonstrated the ability to degrade 4-tert-butylphenol, with T. asperellum also degrading 4-sec-butylphenol. researchgate.net
Table 3: Microorganisms with Demonstrated Degradation Capability for sec-Butylphenol and tert-Butylphenol Isomers
Industrial and Specialized Applications of Phenol, 3 1 Methylpropyl and Its Derivatives
Role in Polymer and Material Science
Additives and Stabilizers in Material Formulations While direct and extensive documentation on Phenol (B47542), 3-(1-methylpropyl)- as a primary additive or stabilizer is not as prevalent as for some of its isomers, its derivatives and structurally related compounds are widely used in material formulations. The phenolic hydroxyl group is a key feature that imparts antioxidant properties, and the sec-butyl group can enhance solubility and compatibility with various polymer matrices.
Hindered phenols, a class of compounds to which derivatives of 3-sec-butylphenol belong, are well-known for their role as antioxidants in plastics, elastomers, and synthetic rubbers. They function by scavenging free radicals, thereby inhibiting oxidative degradation processes that can lead to material deterioration, loss of mechanical properties, and discoloration. The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, which in turn stabilizes the radical and prevents it from propagating the degradation chain reaction.
Although specific data for 3-sec-butylphenol itself as a commercial stabilizer is limited in the provided search results, the fundamental chemistry of phenols suggests its potential in such applications. Its alkyl substituent can improve its dispersibility within non-polar materials like polyolefins.
Applications in Chemical Synthesis and Catalysis 7.2.1. Intermediate in Specialty Chemical Production Phenol, 3-(1-methylpropyl)- is a significant intermediate in the synthesis of a variety of specialty chemicals. Its chemical structure, featuring a reactive aromatic ring and a hydroxyl group, allows for a range of chemical transformations, making it a versatile building block for more complex molecules.
One notable application is in the production of agrochemicals. The sec-butylphenol moiety can be found in the structure of certain pesticides and herbicides. The synthesis of these active ingredients often involves the chemical modification of 3-sec-butylphenol to introduce other functional groups that are responsible for their biological activity.
Furthermore, this compound serves as a precursor in the synthesis of other fine chemicals and pharmaceutical intermediates. For example, it can be used in the preparation of chloroformic acid aryl esters by reacting with phosgene. google.com These esters are reactive compounds that can be used to introduce the aryloxycarbonyl group into other molecules, a common step in the synthesis of various organic compounds. The synthesis of 2-bromo-4-sec-butyl-phenol from 4-sec-butylphenol (B1210997) demonstrates a typical reaction to create a more functionalized intermediate for further chemical synthesis.
The following table provides examples of specialty chemicals derived from sec-butylphenol intermediates:
| Intermediate | Reagents | Product | Application Area |
|---|---|---|---|
| 4-sec-Butyl-phenol | Chloroform, Bromine | 2-bromo-4-sec-butyl-phenol | Chemical Synthesis Intermediate |
| 3-sec.-butylphenol | Phosgene, Organic Phosphorus Compound | Chloroformic acid 3-sec.-butylphenyl ester | Chemical Synthesis Intermediate google.com |
Niche Applications in Advanced Technologies (e.g., electronics, optics) The application of Phenol, 3-(1-methylpropyl)- and its derivatives extends to certain niche areas within advanced technologies, such as electronics. In the formulation of photoresists, which are light-sensitive materials used in photolithography for fabricating microelectronics, specific phenolic compounds are crucial components. Photoresists often consist of a polymer resin, a sensitizer (B1316253) (photoactive compound), and a solvent.
3-sec-butylphenol has been mentioned as a potential component in the formulation of photoresist compositions. google.com The properties of the phenolic resin component, such as its solubility in developer solutions and its thermal stability, are critical for the performance of the photoresist. The incorporation of alkylated phenols like 3-sec-butylphenol can modify these properties to meet the stringent requirements of microfabrication processes.
While detailed research findings on the specific impact of 3-sec-butylphenol in these applications are not extensively covered in the provided search results, its inclusion in patent literature for photoactive compounds suggests its relevance in the ongoing development of advanced materials for the electronics industry. google.com
Components in Advanced Functional Materials
There is limited direct evidence of Phenol, 3-(1-methylpropyl)- being a primary component in commercially significant advanced functional materials. While phenolic resins are a cornerstone of many advanced composites and materials, the specific contribution or advantages of using the 3-sec-butylphenol isomer are not extensively reported. One patent document lists "3-sec-butylphenol" among a variety of phenolic compounds that can be used to create crosslinking agents. These agents are then used to produce crosslinked polymers for applications such as optical functional films. However, the document does not provide specific examples or data on the performance of materials derived specifically from Phenol, 3-(1-methylpropyl)-.
The general role of phenolic compounds in this context is to serve as monomers or crosslinking agents to create robust, three-dimensional polymer networks. The properties of the final material, such as thermal stability, chemical resistance, and mechanical strength, are influenced by the structure of the phenolic precursor. The positioning of the alkyl group on the phenol ring can affect the reactivity of the monomer and the crosslink density of the resulting polymer. However, without specific studies on 3-sec-butylphenol, any discussion of its precise impact remains theoretical.
Table 1: Potential Role of Phenol, 3-(1-methylpropyl)- in Functional Materials (Hypothetical)
| Material Class | Potential Function of Phenol, 3-(1-methylpropyl)- | Anticipated Properties |
| Phenolic Resins | Monomer or Co-monomer | Could influence flexibility and solubility of the prepolymer. |
| Polymer Blends | Additive or Modifier | May act as a compatibilizer or processing aid. |
| Optical Films | Crosslinking Agent Component | Could contribute to the refractive index and thermal stability of the film. |
This table is illustrative and based on the general chemistry of phenolic compounds, not on specific reported data for Phenol, 3-(1-methylpropyl)-.
Optical and Electronic Property Modulation
Information regarding the role of Phenol, 3-(1-methylpropyl)- in modulating optical and electronic properties is not available in the reviewed literature. The electronic properties of phenolic compounds can be tuned by the nature and position of substituents on the aromatic ring. These modifications can influence the electron density of the phenol, its ability to participate in charge transfer, and its absorption and emission of light.
For a phenolic compound to be effective in optical or electronic applications, it typically needs to be part of a larger conjugated system or possess specific functional groups that impart desired properties like photochromism, fluorescence, or semiconductivity. There are no readily available research findings that describe the synthesis of such functional derivatives from Phenol, 3-(1-methylpropyl)- or an analysis of its intrinsic optical and electronic characteristics that would make it a candidate for these specialized applications.
Table 2: Unexplored Areas of Research for Phenol, 3-(1-methylpropyl)-
| Research Area | Potential Investigation | Rationale |
| Polymer Chemistry | Synthesis and characterization of polymers derived from 3-sec-butylphenol. | To determine its influence on material properties compared to other isomers. |
| Organic Electronics | Incorporation into organic semiconductor structures. | To assess its potential as a building block for electronic materials. |
| Non-linear Optics | Investigation of the non-linear optical properties of its derivatives. | To explore potential applications in optical devices. |
Future Directions and Emerging Research Themes for Phenol, 3 1 Methylpropyl
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and Phenol (B47542), 3-(1-methylpropyl)- is no exception. Future research will increasingly focus on developing predictive models to forecast its physicochemical properties, biological activity, and potential toxicity without the need for extensive empirical testing.
A primary area of focus will be the development of Quantitative Structure-Activity Relationship (QSAR) models. These computational models establish a mathematical relationship between the chemical structure of a compound and its biological activity. jst.go.jptandfonline.com For 3-sec-butylphenol, QSAR models could be trained using datasets of related substituted phenols to predict outcomes such as toxicity to various organisms or its potential as a therapeutic agent. nih.gov Key to these models is the use of molecular descriptors that quantify the compound's structural features. Research will aim to identify the most relevant descriptors for 3-sec-butylphenol, such as its hydrophobicity (log P), electronic parameters (e.g., Hammett constants related to the sec-butyl group's electron-donating nature), and steric properties. jst.go.jpresearchgate.net
Predictive modeling will also be applied to its reactivity and stability. ML algorithms can be trained to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even design novel synthesis pathways. By analyzing factors like bond dissociation enthalpies and activation energies, these models can guide researchers in exploring the chemical space around 3-sec-butylphenol more efficiently. acs.org This computational-first approach will accelerate the discovery of new derivatives and applications while minimizing resource expenditure.
Table 1: Predictive Modeling Applications for Phenol, 3-(1-methylpropyl)-
| Modeling Approach | Key Molecular Descriptors | Predicted Property/Application | Potential Impact |
|---|---|---|---|
| QSAR for Toxicity | Hydrophobicity (log P), Acid Dissociation Constant (pKa), Electronic Parameters (Hammett constants) | Ecotoxicity (e.g., to aquatic organisms), Cytotoxicity | Early-stage hazard assessment, guiding development of safer alternatives. |
| ML for Bioactivity | Topological indices, 3D molecular shape, Quantum chemical parameters (e.g., HOMO/LUMO energies) | Antioxidant potential, Antimicrobial activity, Anesthetic efficacy | Accelerated screening for pharmaceutical or agrochemical applications. |
| AI for Reactivity | Bond Dissociation Enthalpy (BDE), Activation Energies, Steric hindrance factors | Reaction regioselectivity, Product yield prediction, Catalyst performance | Optimization of synthetic routes and discovery of novel transformations. |
Development of Sustainable Production and Utilization Cycles
In line with the principles of green chemistry, a significant future research direction involves developing sustainable methods for producing and utilizing Phenol, 3-(1-methylpropyl)-. This encompasses both the use of renewable feedstocks and the design of environmentally benign catalytic processes.
Traditional phenol alkylation often relies on corrosive liquid acid catalysts. jk-sci.com Emerging research focuses on replacing these with solid acid catalysts, such as zeolites, which are reusable, less corrosive, and reduce hazardous waste generation. whiterose.ac.ukepa.gov Future work will aim to develop and optimize solid catalysts that exhibit high selectivity for the meta-position, yielding 3-sec-butylphenol over its ortho- and para-isomers.
Furthermore, there is a growing emphasis on sourcing platform chemicals from renewable biomass instead of fossil fuels. Lignin (B12514952), a complex aromatic biopolymer, is a promising renewable source of phenolic compounds. ncsu.edu Research is actively exploring pathways to depolymerize lignin into a stream of alkylphenols, which can then be isolated or further transformed. nih.govnih.govbohrium.com A key challenge is the selective conversion of lignin-derived building blocks into specific isomers like 3-sec-butylphenol. Another avenue involves the catalytic dealkylation of mixed alkylphenols to produce phenol, which can then be selectively re-alkylated to the desired product. rsc.orgresearchgate.net This concept opens the door for a circular utilization cycle, where end-of-life products containing 3-sec-butylphenol could potentially be broken down to recover the phenol feedstock.
Table 2: Comparison of Production Methods for Phenol, 3-(1-methylpropyl)-
| Parameter | Traditional Method (e.g., Liquid Acid Catalysis) | Emerging Sustainable Method |
|---|---|---|
| Feedstock | Petroleum-derived phenol and butene | Bio-based phenol (from lignin) and butene; direct conversion from lignin streams |
| Catalyst | Homogeneous liquid acids (e.g., H₂SO₄, HF) | Heterogeneous solid acids (e.g., Zeolites, Acidic Resins) whiterose.ac.ukepa.gov |
| Byproducts/Waste | Corrosive acid sludge, significant aqueous waste | Water, minimal waste; catalyst is recyclable |
| Circular Potential | Low; linear production process | High; potential for dealkylation to recover phenol feedstock rsc.orgresearchgate.net |
Exploration of Unconventional Reactivity and Novel Transformations
Beyond its established chemistry, future research will delve into the unconventional reactivity of Phenol, 3-(1-methylpropyl)- to synthesize novel molecules and materials. This involves moving beyond classical electrophilic substitution and exploring modern catalytic methods that enable previously inaccessible transformations.
A major emerging theme is the direct C–H functionalization of phenols. researchgate.netnih.gov This strategy allows for the selective conversion of carbon-hydrogen bonds on the aromatic ring into new chemical bonds (e.g., C-C, C-N, C-O), bypassing the need for protecting groups or pre-functionalized starting materials. rsc.org Applying these methods to 3-sec-butylphenol could enable the precise installation of functional groups at the ortho- and para- positions relative to the hydroxyl group, leading to a vast array of new derivatives with tailored properties.
Photocatalysis and electrosynthesis represent another frontier. nih.govresearchgate.net These techniques use light or electric current, respectively, to drive chemical reactions under mild conditions. For 3-sec-butylphenol, photocatalytic methods could be developed for oxidative coupling reactions to form biphenol structures, which are valuable in polymer and materials science. researchgate.net Electrosynthesis offers a reagent-free method for oxidation or coupling reactions, minimizing chemical waste. researchgate.net Investigating these unconventional activation methods will undoubtedly uncover novel transformations and expand the synthetic utility of the 3-sec-butylphenol scaffold.
Table 3: Emerging Synthetic Transformations for Phenol, 3-(1-methylpropyl)-
| Methodology | Description | Potential Transformation on 3-sec-butylphenol | Resulting Structure |
|---|---|---|---|
| C–H Functionalization | Direct, catalyst-mediated conversion of a C-H bond on the aromatic ring to a new bond. nih.gov | Alkylation, arylation, or amination at positions 2, 4, or 6. | Polysubstituted sec-butylphenol derivatives. |
| Photocatalytic Coupling | Use of a photocatalyst and light to generate reactive intermediates for bond formation. nih.gov | Oxidative homo-coupling or cross-coupling with other phenols/arenes. | Biaryl compounds based on the 3-sec-butylphenol unit. |
| Electrosynthesis | Using an electric current to drive oxidation or reduction reactions. researchgate.net | Anodic oxidation to form phenoxy radicals for coupling or annulation reactions. | Dimeric structures or heterocyclic compounds. |
Cross-Disciplinary Research Synergies Involving Phenol, 3-(1-methylpropyl)-
The future of research on Phenol, 3-(1-methylpropyl)- will be marked by increasing collaboration across diverse scientific fields. Its unique combination of a reactive phenol group and a moderately bulky alkyl substituent makes it a candidate for exploration in materials science, pharmacology, and agricultural science.
In materials science , alkylphenols are well-known building blocks for phenolic resins and polymer additives. wikipedia.org Future research could explore the use of 3-sec-butylphenol as a monomer or modifying agent in the synthesis of novel polymers. Its specific isomeric structure may impart unique properties such as improved solubility, thermal stability, or impact resistance to materials like polycarbonates or epoxies. It could also serve as a precursor to specialized antioxidants or UV stabilizers, analogous to related compounds like 2,6-di-sec-butylphenol. vinatiorganics.com
In pharmacology and medicinal chemistry , the biological activity of alkylphenols is an area of growing interest. Related structures have demonstrated a range of effects, including antioxidant, anti-inflammatory, and antimicrobial properties. researchgate.netnih.gov A significant research direction will be the systematic screening of 3-sec-butylphenol and its novel derivatives for various biological activities. Structure-activity relationship studies, guided by the computational models discussed in section 8.1, could lead to the identification of lead compounds for drug discovery programs. For instance, the structural similarity of some alkylphenols to the anesthetic propofol (B549288) suggests that this class of compounds warrants investigation for effects on the central nervous system. acs.org
In agricultural science , alkylphenols and their derivatives are used in the formulation of pesticides, herbicides, and surfactants that improve the efficacy of agrochemicals. vinatiorganics.comchemsec.org Research into 3-sec-butylphenol could focus on its potential as a precursor for new agrochemicals with improved biodegradability or a more targeted mode of action, addressing the environmental concerns associated with some current-generation alkylphenols. wikipedia.org
Table 4: Potential Cross-Disciplinary Applications for Future Research
| Research Field | Potential Application | Rationale / Research Focus |
|---|---|---|
| Materials Science | Polymer monomer/additive, Antioxidant, UV Stabilizer | Investigate how the meta-sec-butyl group influences polymer properties (e.g., Tg, solubility). Synthesize and test derivatives for stabilizing effects in plastics and rubbers. vinatiorganics.com |
| Pharmacology | Antioxidant, Anti-inflammatory agent, Anesthetic | Screen for activity against oxidative stress models. Evaluate in inflammation assays. Compare CNS effects to known phenolic anesthetics like propofol. nih.govacs.org |
| Agricultural Science | Agrochemical intermediate, Surfactant precursor | Synthesize derivatives (e.g., ethoxylates) and test their surfactant properties. Evaluate the biological activity of new derivatives as potential pesticides or herbicides. vinatiorganics.comchemsec.org |
Q & A
Q. How is 3-(1-methylpropyl)phenol synthesized in laboratory settings, and what are the key reaction conditions to optimize yield?
- Methodological Answer : Synthesis typically involves alkylation of phenol with 2-pentanol or via Friedel-Crafts alkylation using appropriate catalysts (e.g., AlCl₃). Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene), and stoichiometric ratios of reactants. Optimization requires monitoring reaction progress via GC-MS to minimize side products like positional isomers .
Q. What spectroscopic methods are most effective for identifying and characterizing 3-(1-methylpropyl)phenol?
- Methodological Answer : Combined use of FT-IR (C-O stretch at ~1250 cm⁻¹, phenolic -OH at ~3300 cm⁻¹), ¹H NMR (distinct peaks for aromatic protons and sec-butyl branching), and GC-MS (m/z 150 molecular ion) ensures accurate identification. Cross-referencing with NIST spectral libraries enhances reliability .
Q. What safety protocols are recommended for handling 3-(1-methylpropyl)phenol in laboratory environments?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid ignition sources due to flammability risks. Store in airtight containers away from strong acids/bases. Emergency measures include neutralization with bicarbonate for spills and immediate decontamination of exposed skin .
Advanced Research Questions
Q. How do synergistic or antagonistic effects manifest when 3-(1-methylpropyl)phenol is co-processed with biomass or synthetic polymers?
- Methodological Answer : In hydrothermal co-liquefaction (HTL) with biomass (e.g., Miscanthus giganteus), synergistic effects increase phenolic oil yield by 15–20% due to radical scavenging. Antagonistic effects arise in epoxy-rich systems, where 3-(1-methylpropyl)phenol inhibits cross-linking. Monitor via GC-MS and compare relative concentration changes in product oils .
Q. What are the environmental persistence and degradation pathways of 3-(1-methylpropyl)phenol under varying conditions?
- Methodological Answer : Aerobic degradation dominates in soil (half-life ~30 days), with microbial consortia breaking the sec-butyl chain. Under UV light, photolysis generates 4-nitrophenol derivatives. Use HPLC-UV and LC-QTOF-MS to track intermediates. Environmental persistence is low in alkaline aqueous systems due to hydrolysis .
Q. How can thermodynamic data inform the design of experiments involving 3-(1-methylpropyl)phenol?
- Methodological Answer : Utilize NIST-derived data (e.g., ΔvapH = 48.2 kJ/mol, boiling point = 245°C) to optimize distillation or extraction. Reaction enthalpy calculations (ΔrH) predict feasibility of alkylation or nitration pathways. Phase diagrams guide solvent selection for crystallization .
Q. What analytical challenges arise in distinguishing 3-(1-methylpropyl)phenol from its structural isomers in complex mixtures?
- Methodological Answer : Isomers like 2-(1-methylpropyl)phenol co-elute in GC. Resolve using HPLC with chiral columns or 2D-GC×GC-MS . Confirm via NOESY NMR to differentiate substituent positions. Computational modeling (e.g., DFT) predicts retention indices for ambiguous peaks .
Q. How should researchers address regulatory considerations for waste containing 3-(1-methylpropyl)phenol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
